molecular formula C20H19ClN6O5 B5464734 N~1~-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE

N~1~-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE

Cat. No.: B5464734
M. Wt: 458.9 g/mol
InChI Key: WIZOTEKQKNDOSE-KSEXSDGBSA-N
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Description

N~1~-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a nitro group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the formation of the hydrazone linkage. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to a hydrazine.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride, and oxidizing agents such as potassium permanganate or chromium trioxide. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the chloro group could yield a variety of substituted pyrazoles.

Scientific Research Applications

N~1~-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of multiple functional groups allows for a variety of interactions with biological molecules, which could lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE: Similar in structure but with different substituents on the pyrazole ring.

    This compound: Similar in structure but with different substituents on the phenyl ring.

Uniqueness

The uniqueness of N1-(4-{1-[(Z)-2-({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O5/c1-11(14-4-6-15(7-5-14)22-13(3)28)23-24-20(29)17-9-8-16(32-17)10-26-12(2)18(21)19(25-26)27(30)31/h4-9H,10H2,1-3H3,(H,22,28)(H,24,29)/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZOTEKQKNDOSE-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=C(C)C3=CC=C(C=C3)NC(=O)C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)NC(=O)C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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